2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride
Description
Properties
Molecular Formula |
C10H14ClNO |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinolin-5-ol;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-11-6-5-9-8(7-11)3-2-4-10(9)12;/h2-4,12H,5-7H2,1H3;1H |
InChI Key |
JFKUYZPVNKPWNA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C=CC=C2O.Cl |
Origin of Product |
United States |
Preparation Methods
Pictet-Spengler Cyclization
The Pictet-Spengler reaction is a cornerstone for constructing THIQ scaffolds. This method involves the acid-catalyzed condensation of β-arylethylamines with carbonyl compounds. For the target molecule, the reaction would require:
-
Starting materials : 5-Hydroxyphenylethylamine and acetaldehyde (to introduce the methyl group).
-
Conditions : Hydrochloric acid (HCl) as both catalyst and solvent, heated under reflux.
A representative procedure involves dissolving 5-hydroxyphenylethylamine (10 mmol) in 6 M HCl, followed by dropwise addition of acetaldehyde (12 mmol). The mixture is refluxed at 80°C for 12–24 hours, with progress monitored via thin-layer chromatography (TLC). Post-reaction, the solution is basified with NaOH, extracted with ethyl acetate, and the free base is isolated. Conversion to the hydrochloride salt is achieved by treating the free base with HCl gas in diethyl ether.
Table 1: Optimization of Pictet-Spengler Reaction Parameters
Reduction of Isoquinoline Precursors
Reduction of substituted isoquinolines offers an alternative route. For example, catalytic hydrogenation of 5-hydroxy-2-methylisoquinoline over palladium on carbon (Pd/C) in methanol under 50 psi H₂ pressure yields the tetrahydro derivative. This method avoids acidic conditions, making it suitable for acid-sensitive substrates.
Key Considerations :
-
Catalyst Load : 10% Pd/C (0.1 equiv.) achieves complete reduction within 6 hours.
-
Selectivity : Competitive reduction of aromatic rings is mitigated by using neutral conditions and moderate temperatures (25–40°C).
Resolving Stereochemical Challenges
The methyl group at the 2-position introduces chirality, necessitating enantioselective synthesis. Asymmetric Pictet-Spengler reactions employing chiral Brønsted acids (e.g., BINOL-derived catalysts) have been reported for related THIQs, achieving enantiomeric excess (ee) >90%. For instance, using (S)-BINOL-phosphoric acid (10 mol%) in dichloromethane at -20°C, the (S)-enantiomer of a similar THIQ was obtained in 85% yield.
Purification and Characterization
Isolation Techniques
-
Recrystallization : The hydrochloride salt is purified via recrystallization from ethanol/water (3:1), yielding colorless needles.
-
Chromatography : Silica gel chromatography (eluent: CH₂Cl₂/MeOH/NH₄OH, 90:9:1) resolves residual starting materials.
Table 2: Physicochemical Properties of the Target Compound
Analytical Validation
-
NMR Spectroscopy : ¹H NMR (400 MHz, D₂O) displays characteristic signals at δ 2.75 (s, 3H, N-CH₃), 3.10–3.30 (m, 4H, CH₂), and 6.85 (s, 1H, aromatic).
-
Mass Spectrometry : ESI-MS m/z 164.1 [M+H]⁺ (free base), confirming molecular ion integrity.
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow reactors to enhance reproducibility. A patented protocol describes a packed-bed reactor with immobilized HCl, achieving 92% conversion at 100 g/batch. Environmental impact is minimized by recycling solvent streams and employing green catalysts (e.g., zeolites) .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can have different biological activities and applications .
Scientific Research Applications
Medicinal Chemistry Applications
1. Neuroprotective Properties
Research indicates that tetrahydroisoquinoline derivatives, including 2-methyl-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride, exhibit neuroprotective effects. These compounds have shown promise in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. They are believed to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
2. Antiviral Activity
Recent studies have demonstrated that certain tetrahydroisoquinoline derivatives possess significant antiviral properties. For instance, compounds derived from this scaffold have been tested against SARS-CoV-2, showing effective inhibition of viral replication in vitro. The mechanism of action often involves interference with the viral life cycle at various stages, making these compounds potential candidates for further development as antiviral agents .
3. Modulation of Receptor Activity
Tetrahydroisoquinoline derivatives are also being explored for their ability to modulate various neurotransmitter receptors. Specifically, they have been identified as modulators of histamine H3 receptors and dopamine D1 receptors. This modulation can have therapeutic implications for conditions such as schizophrenia, attention deficit hyperactivity disorder (ADHD), and cognitive impairments associated with antipsychotic therapy .
Synthetic Chemistry Applications
1. Precursor for Synthesis
This compound serves as a valuable precursor in the synthesis of more complex heterocyclic compounds. Its structure allows for various modifications that can lead to the development of new pharmacologically active molecules. The synthetic strategies often involve functional group transformations and coupling reactions to create diverse derivatives with enhanced biological activities .
Case Study 1: Neuroprotective Effects in Animal Models
In a study examining the neuroprotective effects of tetrahydroisoquinoline derivatives on animal models of Parkinson's disease, researchers found that treatment with this compound significantly improved motor function and reduced dopaminergic neuron loss. The study highlighted the compound's ability to mitigate oxidative stress and inflammation in the brain .
Case Study 2: Antiviral Efficacy Against SARS-CoV-2
A recent investigation into the antiviral properties of tetrahydroisoquinoline derivatives revealed that this compound exhibited notable activity against SARS-CoV-2 with an EC50 value comparable to established antiviral treatments. This study emphasized the compound's potential as a therapeutic agent during viral outbreaks .
Data Tables
Mechanism of Action
The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between the target compound and related analogs:
Key Observations
Positional Isomerism : The 5-OH and 6-OH isomers (e.g., 14097-42-8 vs. 2517811-59-3) exhibit identical molecular weights but differ in hydroxyl group placement, which may influence solubility, receptor binding, and metabolic stability .
Trifluoromethyl Group: The electron-withdrawing CF₃ group in 215788-34-4 could enhance metabolic resistance and lipophilicity compared to the hydroxyl group. Methoxy vs. Hydroxyl: The 5-OCH₃ in 103030-69-9 may reduce polarity compared to 5-OH, affecting membrane permeability.
Hazard Profiles: The carboxylate ester derivative (1203682-99-8) exhibits the most severe hazards, including respiratory irritation (H335), likely due to its volatile ester group .
Research and Application Insights
- Synthetic Utility : Derivatives like 14097-36-0 (2-methyl-6-nitro) and 14097-37-1 (2-methyl-6-amine) highlight the scaffold’s versatility for introducing substituents at the 6-position, enabling structure-activity relationship (SAR) studies.
- Pharmacopeial Relevance: The USP lists (R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol hydrochloride monohydrate as a reference standard , underscoring regulatory interest in tetrahydroisoquinoline derivatives.
Biological Activity
2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to compile the current understanding of its biological activity, including antimicrobial and anticancer properties, as well as its potential applications in treating various diseases.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 163.22 g/mol |
| IUPAC Name | 2-methyl-3,4-dihydro-1H-isoquinolin-5-ol |
| PubChem CID | 13422906 |
| Melting Point | N/A |
| Boiling Point | 271.0 ± 40.0 °C |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : The compound has shown efficacy against a range of microbial pathogens. Studies suggest that it may inhibit the growth of bacteria and fungi through mechanisms involving enzyme inhibition and disruption of cellular processes .
- Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. It has been reported to block specific pathways involved in cancer cell proliferation .
- Antiviral Activity : Notably, a related compound demonstrated potent anti-SARS-CoV-2 activity in vitro. This compound exhibited a half-maximal effective concentration (EC) of 3.15 μM with a selective index exceeding 63.49, indicating strong antiviral potential .
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial and cancer cell survival.
- Receptor Modulation : It has been suggested that it interacts with various receptors involved in pain and inflammation pathways .
Case Studies
Several studies have investigated the biological activity of tetrahydroisoquinoline derivatives:
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of tetrahydroisoquinoline derivatives against E. coli and Staphylococcus aureus, revealing significant inhibitory effects .
- Anticancer Research : In vitro studies demonstrated that certain tetrahydroisoquinoline derivatives could induce apoptosis in breast cancer cell lines by activating caspase pathways .
- Antiviral Research : A recent study highlighted the antiviral properties against SARS-CoV-2, noting that specific modifications to the tetrahydroisoquinoline structure enhanced its efficacy against viral replication .
Q & A
Basic Questions
Q. What spectroscopic techniques are recommended for characterizing 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for assigning proton and carbon environments. For example, the SMILES notation (CN1CCC2=C(C1)C=CC=C2O) indicates distinct aromatic and aliphatic regions, aiding peak assignments .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., hydroxyl -OH stretch near 3200–3600 cm⁻¹ and amine N-H vibrations).
- Mass Spectrometry (MS) : Confirms molecular weight (163.22 g/mol for the free base; 199.68 g/mol for the hydrochloride form). Adjustments for salt formation must be considered in MS calibration .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : EN 374-certified gloves, eye/face protection, and lab coats. Respiratory protection is required in poorly ventilated areas .
- First Aid Measures :
- Skin Contact : Wash immediately with soap and water; use barrier creams preventively.
- Eye Exposure : Rinse with water for ≥15 minutes and seek medical attention.
- Hazard Mitigation : Avoid environmental contamination by using sealed containers and adhering to waste disposal guidelines .
| Hazard Statement (GHS) | Precautionary Measure |
|---|---|
| H302: Harmful if swallowed | Use proper lab practices; avoid ingestion |
| H315: Skin irritation | Wear certified gloves; wash skin immediately |
| H319: Eye irritation | Use safety goggles; rinse eyes thoroughly |
Q. How is the molecular formula critical for experimental design?
- Methodological Answer :
- The free base formula (C10H13NO, MW 163.22 g/mol) and hydrochloride form (C10H13NO·HCl, MW 199.68 g/mol) impact molarity calculations for solution preparation and stoichiometric ratios in reactions. Accurate weight measurements ensure reproducibility in pharmacological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural elucidation?
- Methodological Answer :
- Software Tools : Use SHELX programs (e.g., SHELXL) for refinement, particularly for high-resolution or twinned data. SHELXL’s robust algorithms handle anisotropic displacement parameters and hydrogen bonding networks .
- Cross-Validation : Pair crystallographic data with NMR/IR results to confirm bond angles and functional group orientations. For example, aromatic proton coupling constants from NMR can validate ring conformations in the crystal lattice .
Q. What methodologies ensure accurate purity assessment in pharmaceutical research?
- Methodological Answer :
- Chromatographic Techniques : HPLC or LC-MS with USP reference standards (e.g., Phenylephrine Related Compound F) for impurity profiling. Method validation includes:
- Specificity : Resolve peaks for the target compound and degradation products.
- Linearity : Calibration curves across 80–120% of expected concentrations.
- Precision : ≤2% RSD in replicate analyses .
- Reference Standards :
| Reference Standard | Application |
|---|---|
| USP Phenylephrine Related Compound F | Identifies structural analogs during HPLC analysis |
| (1R,4R)-4,6-Dihydroxy-1-(hydroxymethyl)-N-methyl-tetrahydroisoquinoline HCl | Benchmark for degradation product identification |
Q. How does the hydrochloride salt form influence solubility and stability in formulations?
- Methodological Answer :
- Solubility Enhancement : The hydrochloride salt increases aqueous solubility, critical for in vitro assays (e.g., receptor binding studies).
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Adjust pH to 4–6 to minimize hydrolysis .
Q. What experimental models are used to study biological interactions of this compound?
- Methodological Answer :
- In Vitro Models : Receptor binding assays (e.g., GPCR targets) using radiolabeled ligands.
- In Vivo Models : Rodent behavioral studies (e.g., forced swim test for antidepressant activity). Dose-response curves are validated against reference compounds like MTEP hydrochloride, a neuropharmacological agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
